2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(4-methylcyclohexyl)acetamide is a complex organic compound that belongs to the class of spirohydantoins These compounds are characterized by a spiro-connected hydantoin ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide typically involves the following steps:
Formation of the Spirohydantoin Core: The spirohydantoin core can be synthesized by reacting cyclohexanone with urea in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate 1,3-diazaspiro[4.5]decane-2,4-dione.
Acylation Reaction: The intermediate is then acylated using 4-methylcyclohexylamine and acetic anhydride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirohydantoin ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or spirohydantoins.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant properties, showing promise in the treatment of epilepsy.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The spirohydantoin core is believed to modulate the activity of these targets, leading to its observed biological effects. In the case of its anticonvulsant activity, the compound may inhibit the excessive neuronal discharge associated with seizures.
Comparison with Similar Compounds
Similar Compounds
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylcyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWYJKMOOULDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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